1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group and a pyrrolidin-1-ylmethyl group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-chloro-6-fluorobenzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and the benzimidazole core.
Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated benzimidazole derivative.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it could inhibit the activity of a key enzyme involved in cell division, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
- 1-(2-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
- 1-(2-chloro-6-fluorobenzyl)-2-methyl-1H-benzimidazole
Uniqueness
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is unique due to the presence of both the 2-chloro-6-fluorobenzyl group and the pyrrolidin-1-ylmethyl group. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3/c20-15-6-5-7-16(21)14(15)12-24-18-9-2-1-8-17(18)22-19(24)13-23-10-3-4-11-23/h1-2,5-9H,3-4,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNTDUYWVJDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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